Veverimer's Mechanism of Action in Metabolic Acidosis: A Technical Guide
Veverimer's Mechanism of Action in Metabolic Acidosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Veverimer (also known as TRC101) is a novel, orally administered, non-absorbed polymer engineered to treat metabolic acidosis, a common complication of chronic kidney disease (CKD).[1][2] Unlike traditional alkali therapies, veverimer operates without introducing sodium or other counterions.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of veverimer, supported by quantitative data from pivotal clinical and preclinical studies, detailed experimental protocols, and visualizations of the key pathways and workflows.
Core Mechanism of Action
Veverimer is a high-capacity, selective, non-absorbed hydrochloric acid (HCl) binder.[1] It is a free-amine polymer that, upon ingestion, becomes protonated in the acidic environment of the gastrointestinal (GI) tract.[3][4] The positively charged polymer then selectively binds to chloride anions, effectively removing HCl from the GI lumen.[3][4] This bound HCl is then excreted in the feces.[5]
The removal of gastric HCl triggers a physiological response from the parietal cells in the stomach lining. To replenish the lost acid, these cells increase their secretion of H+ ions into the gastric lumen. This process is intrinsically linked to the generation of bicarbonate (HCO3-) by the enzyme carbonic anhydrase.[3][5] The newly synthesized bicarbonate is then transported into the bloodstream, leading to a net increase in serum bicarbonate levels and the correction of metabolic acidosis.[1][5] This mechanism is analogous to the "alkaline tide" observed after a meal.[3][5]
A key advantage of veverimer is that it is not an ion-exchange resin and does not deliver any counterions, such as sodium, which can be detrimental in patients with CKD who often have sodium-sensitive comorbidities like hypertension and fluid overload.[1][2]
Signaling Pathway and Physiological Response
The following diagram illustrates the cellular and physiological events involved in veverimer's mechanism of action.
Caption: Cellular mechanism of veverimer in gastric parietal cells.
Quantitative Data from Preclinical and Clinical Studies
Table 1: In Vitro HCl Binding Capacity of Veverimer
| Parameter | Value | Reference |
| HCl Binding Capacity | 10.7 ± 0.4 mmol/g | [6] |
| Significant Binding Across pH Range | >5 mmol/g at pH 1.5-7 | [6] |
| Specificity (Binding to other anions) | <1.5 mmol/g for phosphate, citrate, or taurocholate | [6] |
Table 2: Efficacy of Veverimer in a Preclinical Model of Adenine-Induced CKD in Rats
| Outcome | Veverimer-Treated | Untreated Controls | Reference |
| Fecal Chloride Excretion | Significantly Increased | Baseline | [6] |
| Serum Bicarbonate | Dose-dependent increase to normal range | Below normal range | [6] |
Table 3: Key Efficacy Outcomes from Phase 3 Clinical Trials in Patients with CKD and Metabolic Acidosis
| Trial | Endpoint | Veverimer Group | Placebo Group | P-value | Reference |
| TRCA-301 (12 weeks) | Proportion of patients with ≥4 mmol/L increase in serum HCO3- or normalization (22-29 mmol/L) | 59.2% | 22.5% | <0.001 | [7] |
| TRCA-301E (52 weeks) | Proportion of patients with ≥4 mmol/L increase in serum HCO3- or normalization | 63% | 38% | 0.0015 | [4] |
| TRCA-301E (52 weeks) | Mean change in serum HCO3- from baseline (mmol/L) | +4.4 | +2.9 | <0.05 | [8] |
| VALOR-CKD (Month 3) | Mean serum HCO3- (mEq/L) | 22.0 ± 3.0 | 20.9 ± 3.3 | <0.001 | [9] |
Detailed Experimental Protocols
In Vitro HCl Binding Capacity Assay
Objective: To determine the hydrochloric acid binding capacity and selectivity of veverimer.
Methodology:
-
Veverimer polymer is suspended in a solution with a known concentration of hydrochloric acid.
-
The suspension is incubated across a range of pH values representative of the human gastrointestinal tract (pH 1.5-7).
-
The amount of unbound HCl remaining in the solution is measured using titration.
-
The binding capacity is calculated as the millimoles of HCl bound per gram of veverimer.
-
To assess selectivity, similar experiments are conducted with other common gastrointestinal anions such as phosphate, citrate, and taurocholate.[6]
Preclinical Model: Adenine-Induced Chronic Kidney Disease in Rats
Objective: To evaluate the in vivo efficacy of veverimer in a rodent model of CKD with metabolic acidosis.
Methodology:
-
Induction of CKD: Male Wistar rats are fed a diet containing adenine (typically 0.75% w/w) for a period of 4 weeks to induce chronic kidney disease and metabolic acidosis.[10][11]
-
Treatment Groups: Animals are randomized to receive either a standard diet, a diet mixed with veverimer at varying doses, or a vehicle control.
-
Sample Collection: Blood and fecal samples are collected at baseline and at specified time points throughout the study.
-
Biochemical Analysis: Serum bicarbonate levels are measured to assess the correction of metabolic acidosis. Fecal chloride content is analyzed to confirm the mechanism of HCl binding and excretion.[6]
-
Histopathology: Kidney tissues are collected at the end of the study for histopathological examination to assess the extent of renal injury.
Phase 3 Clinical Trial: TRCA-301 and TRCA-301E
Objective: To evaluate the efficacy and safety of veverimer in patients with CKD and metabolic acidosis.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 40-week extension (TRCA-301E).[3][5]
Participant Population:
-
Adults (18-85 years) with non-dialysis-dependent CKD (eGFR 20-40 mL/min/1.73 m²).[5]
-
Metabolic acidosis with serum bicarbonate levels between 12 and 20 mmol/L.[5]
Intervention:
-
Patients were randomized (4:3) to receive either 6 g/day of veverimer or a matching placebo, administered as an oral suspension with a meal.[5]
Primary Efficacy Endpoint:
-
The proportion of patients achieving either an increase of ≥4 mmol/L from baseline in serum bicarbonate or a serum bicarbonate level within the normal range (22-29 mmol/L) at week 12.[5]
Secondary Endpoints:
-
Change from baseline in serum bicarbonate.
-
Patient-reported physical functioning.[12]
Workflow Diagram:
Caption: Workflow of the TRCA-301 and TRCA-301E clinical trials.
Conclusion
Veverimer presents a targeted mechanism of action for the treatment of metabolic acidosis in patients with chronic kidney disease. By binding and removing hydrochloric acid from the gastrointestinal tract, it stimulates the endogenous production of bicarbonate, thereby correcting the acid-base imbalance without the introduction of counterions. Preclinical and clinical data have consistently demonstrated its efficacy in raising serum bicarbonate levels. The detailed protocols provided herein offer a framework for the continued investigation and understanding of this novel therapeutic agent.
References
- 1. VALOR-CKD: A Multicenter, Randomized, Double-Blind Placebo-Controlled Trial Evaluating Veverimer in Slowing Progression of CKD in Patients with Metabolic Acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Effects of veverimer on serum bicarbonate and physical function in diabetic patients with chronic kidney disease and metabolic acidosis: subgroup analysis from a randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Veverimer versus placebo in patients with metabolic acidosis associated with chronic kidney disease: a multicentre, randomised, double-blind, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Veverimer: A Novel, Orally Administered, Nonabsorbed, Counterion-Free, Hydrochloric Acid Binder under Development for the Treatment of Metabolic Acidosis in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Metabolic Acidosis in CKD – to Treat or Not to Treat? Still an Unresolved Mystery - International Society of Nephrology [theisn.org]
- 10. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
